2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine
Overview
Description
“2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine” is a chemical compound with the CAS Number: 1384429-96-2 . It has a molecular weight of 233.14 . The IUPAC name for this compound is 2-chloro-3-(1-pyrrolidinylmethyl)pyridine hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Physical and Chemical Properties Analysis
Scientific Research Applications
Cycloaddition and Synthesis of Pyrrolidines
Pyrrolidines, including those derived from 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine, are crucial in various chemical syntheses. For instance, they are utilized in the synthesis of [3+2] cycloaddition products, such as 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, indicating their role in creating biologically active compounds (Żmigrodzka et al., 2022).
Chemical Characterization and Derivatives
Studies on compounds like 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a derivative of the subject chemical, have contributed to the synthesis of other medically relevant compounds like lafutidine, showcasing the chemical's versatility (Shen Li, 2012).
Organometallic Chemistry
The formation of palladium complexes with pyridine derivatives, including those structurally related to this compound, demonstrates its application in organometallic chemistry. Such complexes are explored for their potential in activating small molecules (Ojwach et al., 2009).
Biological Imaging
The compound is also significant in the development of fluorescent sensors, as demonstrated by the creation of Zn(II) sensors from fluorescein-based dyes containing pyridyl-amine-pyrrole groups, which are structurally related to this compound (Nolan et al., 2006).
Safety and Hazards
“2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
The future directions for “2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine” and other pyrrolidine compounds involve the design of new compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and increasing the three-dimensional coverage of the compound .
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit bioactive properties . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
2-chloro-3-(pyrrolidin-1-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-9(4-3-5-12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWYJQXNCGRDCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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